Thalidomide-O-acetamido-C2-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-C2-Br is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in various diseases. This compound is designed to enhance the properties of thalidomide by incorporating an acetamido group and a bromine atom, which may influence its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C2-Br typically involves the modification of thalidomide through a series of chemical reactions. The process begins with the acylation of thalidomide to introduce the acetamido group. This is followed by the bromination of the resulting intermediate to obtain the final product. The reaction conditions often include the use of acetic anhydride for acylation and bromine or a brominating agent for the bromination step.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, potentially affecting the bromine atom or the acetamido group.
Substitution: The bromine atom in this compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the acetamido group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-C2-Br has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-C2-Br involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the degradation of specific proteins, influencing various cellular pathways. This mechanism is similar to that of thalidomide but may be enhanced or altered due to the presence of the acetamido and bromine groups.
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness: Thalidomide-O-acetamido-C2-Br is unique due to the presence of the acetamido group and bromine atom, which may confer distinct chemical and biological properties compared to other thalidomide derivatives. These modifications can influence its reactivity, stability, and interaction with molecular targets, potentially leading to new therapeutic applications and research opportunities.
Eigenschaften
Molekularformel |
C17H16BrN3O6 |
---|---|
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
N-(2-bromoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C17H16BrN3O6/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24/h1-3,10H,4-8H2,(H,19,23)(H,20,22,24) |
InChI-Schlüssel |
HHAOFYBKZHSXDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.